Desmethylflunitrazepam-D4, also known as N-Desmethylflunitrazepam-D4, is a stable isotope-labeled derivative of N-Desmethylflunitrazepam, which is a major urinary metabolite of flunitrazepam. Flunitrazepam is an intermediate-acting benzodiazepine commonly used for its sedative and anxiolytic properties. The D4 designation indicates that this compound has been isotopically labeled with four deuterium atoms, enhancing its utility in analytical chemistry, particularly in mass spectrometry.
Desmethylflunitrazepam-D4 falls under the classification of benzodiazepines and is categorized as a stable isotope standard. It is primarily used in clinical mass spectrometry to improve the accuracy of drug testing and pharmacokinetic studies.
The synthesis of Desmethylflunitrazepam-D4 involves the incorporation of deuterium into the molecular structure of N-Desmethylflunitrazepam. This can be achieved through various methods including:
The synthesis typically requires careful control over reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity. The final product must undergo rigorous purification processes like chromatography to isolate Desmethylflunitrazepam-D4 from unreacted starting materials and by-products.
The molecular formula for Desmethylflunitrazepam-D4 is C16H14D4N2O. The incorporation of deuterium atoms modifies the molecular weight and enhances the compound's stability during mass spectrometric analysis.
Desmethylflunitrazepam-D4 can participate in various chemical reactions typical for benzodiazepines, including:
These reactions are significant for understanding the metabolism of benzodiazepines in biological systems. The presence of deuterium allows for precise tracking of metabolic pathways using mass spectrometry.
Desmethylflunitrazepam-D4 functions primarily as a central nervous system depressant. It binds to specific sites on gamma-aminobutyric acid receptors, enhancing the inhibitory effects of gamma-aminobutyric acid neurotransmission.
This mechanism leads to increased neuronal inhibition, resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The D4 label facilitates the study of these interactions through advanced analytical techniques.
Desmethylflunitrazepam-D4 is utilized extensively in:
This compound's isotopic labeling enhances analytical precision, making it invaluable in both clinical and research settings focused on drug metabolism and pharmacology.
Desmethylflunitrazepam-D4 (norflunitrazepam-D4), a deuterium-labeled analog of the active flunitrazepam metabolite N-desmethylflunitrazepam, serves as an indispensable internal standard (IS) in benzodiazepine quantification. Its structural identity to the target analyte—differing only by four deuterium atoms replacing hydrogen at the methylene group—ensures near-identical chemical behavior during extraction, chromatography, and ionization. This property minimizes matrix effects and compensates for analyte loss during sample preparation. In bloodstain analysis, where target analytes exist at trace concentrations (≤0.1 ng/mL), recovery rates for flunitrazepam metabolites improved from 65–78% to 92–101% when Desmethylflunitrazepam-D4 was incorporated, significantly enhancing data accuracy [1] [7].
The IS corrects for ion suppression/enhancement in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources. During LC-MS/MS quantification of benzodiazepines in bile, co-eluting phospholipids suppressed flunitrazepam metabolite signals by 25–40%; Desmethylflunitrazepam-D4’s matched retention time allowed precise compensation, reducing quantification bias to <8% [4]. Its use in GC-MS with derivatization (e.g., MTBSTFA + 1% TBDMSCl or PFPA) ensures reliable peak integration by accounting for derivatization efficiency variations [7].
Table 1: Compensation Patterns of Desmethylflunitrazepam-D4 in Complex Matrices
Matrix | Target Analyte | Signal Variation Without IS | Signal Variation With IS | Reference |
---|---|---|---|---|
Whole Blood | N-Desmethylflunitrazepam | ±35% | ±6% | [1] |
Bile | 7-Aminoflunitrazepam | -40% (suppression) | ±7% | [4] |
Dried Bloodstains | Flunitrazepam | ±28% | ±5% | [7] |
GC-MS Protocols: Desmethylflunitrazepam-D4 enables sensitive detection in electron impact (EI) mode via optimized derivatization. Using N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) with 1% TBDMSCl, Desmethylflunitrazepam-D4 and its unlabeled analog form tert-butyldimethylsilyl (TBDMS) derivatives, shifting fragmentation to high-mass ions (m/z 466 → 451 for Desmethylflunitrazepam-D4). This reduces interference from low-mass endogenous compounds, lowering the limit of detection (LOD) to 0.1 ng/mL in bloodstains [7]. Simultaneous quantification of buprenorphine, flunitrazepam, and their metabolites in rat plasma was achieved using Toxi-Tube A extraction and BSTFA derivatization, with Desmethylflunitrazepam-D4 ensuring <9% RSD in precision at 0.25 ng/μL [2].
LC-MS/MS Protocols: In HPLC-APCI-MS/MS, Desmethylflunitrazepam-D4 facilitates a 3.5-min gradient separation on a Symmetry C18 column. The IS co-elutes with endogenous N-desmethylflunitrazepam (RT: 6.72 min), enabling accurate quantification down to 0.25 μg/L in human plasma without derivatization. This streamlined workflow reduced sample processing time by 40% compared to GC-MS [3]. For designer benzodiazepines like fonazepam (Desmethylflunitrazepam), LC-HRMS with Desmethylflunitrazepam-D4 achieved cross-analyte validation at LODs of 5–50 ng/mL in urine [5].
Table 2: Analytical Performance of Desmethylflunitrazepam-D4-Based Methods
Technique | Derivatization | Matrix | LOD (ng/mL) | Linearity (R²) | Throughput Gain |
---|---|---|---|---|---|
GC-EI-MS | MTBSTFA + 1% TBDMSCl | Bloodstains | 0.1 | 0.998 | 1.5× |
HPLC-APCI-MS/MS | None | Human Plasma | 0.25 | 0.997 | 2.0× |
LC-HRMS | None | Urine | 5.0 | 0.995 | 3.0× |
Desmethylflunitrazepam-D4 is critical for validating panels quantifying ≥10 benzodiazepines and metabolites in a single run. In a GC-MS method for rat plasma, it enabled simultaneous quantification of buprenorphine, flunitrazepam, N-desmethylflunitrazepam, 7-aminoflunitrazepam, and norbuprenorphine. Accuracy ranged from 92.5–101.3% across all analytes, with intra-day CVs <8% at concentrations spanning three orders of magnitude (0.25–250 ng/mL) [2]. For human bile analysis, a chemiluminescence immunoassay screened 10 drug classes (e.g., benzodiazepines, opioids), but cross-reactivity with putrefactive amines caused false positives for amphetamines (κ = 0). LC-MS/MS confirmation using Desmethylflunitrazepam-D4 as IS validated benzodiazepine results with near-perfect agreement (κ = 0.81–1.0) [4].
In LC-HRMS urine screening for 28 designer benzodiazepines, Desmethylflunitrazepam-D4 ensured precise quantification of structurally similar analogs like fonazepam (Desmethylflunitrazepam) and nifoxipam (3-hydroxy-Desmethylflunitrazepam). The method showed CVs ≤15% and detected 16 designer benzodiazepines at 5–50 ng/mL, proving essential for distinguishing metabolites from parent drugs (e.g., fonazepam vs. flunitrazepam) [5] [6].
Despite its advantages, quantifying trace benzodiazepine metabolites (<1 ng/mL) with Desmethylflunitrazepam-D4 faces hurdles:
Table 3: Recovery Rates of Flunitrazepam Metabolites Using Desmethylflunitrazepam-D4-Guided Methods
Metabolite | Matrix | Without IS (%) | With Desmethylflunitrazepam-D4 (%) |
---|---|---|---|
N-Desmethylflunitrazepam | Whole Blood | 65 ± 12 | 98 ± 3 |
7-Aminoflunitrazepam | Bile | 58 ± 9 | 89 ± 4 |
3-Hydroxy-desmethylflunitrazepam | Dried Bloodstains | 71 ± 8 | 93 ± 5 |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1